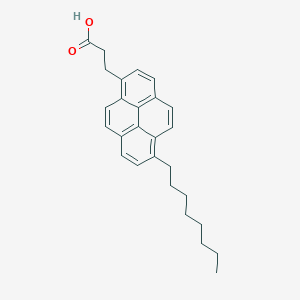
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone linked to a pyridine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dipyridin-2-ylpyridine with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or a receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogen evolution reactions . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol can be compared with other similar compounds, such as:
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: This compound has a similar structure but with a shorter propanol backbone, which may affect its chemical reactivity and applications.
4’-(1-Pyrenyl)-2,2’6’,2’'-terpyridine: This compound includes a pyrene moiety, which can enhance its photophysical properties and make it suitable for applications in materials science.
The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, making it a versatile compound for various applications.
Properties
CAS No. |
538366-64-2 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol |
InChI |
InChI=1S/C20H21N3O2/c24-12-6-1-7-13-25-16-14-19(17-8-2-4-10-21-17)23-20(15-16)18-9-3-5-11-22-18/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
InChI Key |
IQWAXYUSABEGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


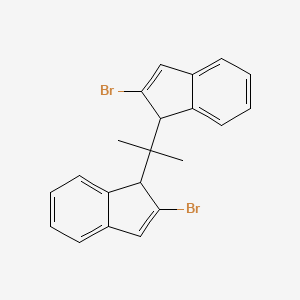
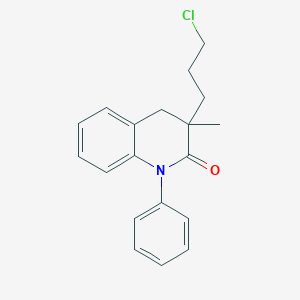
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
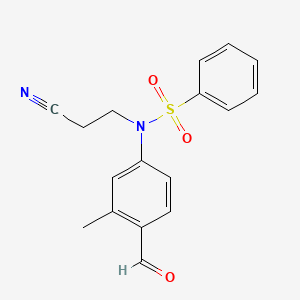
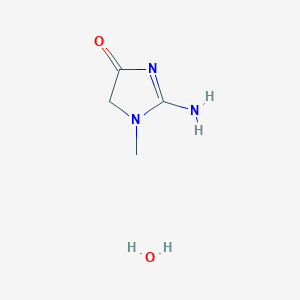
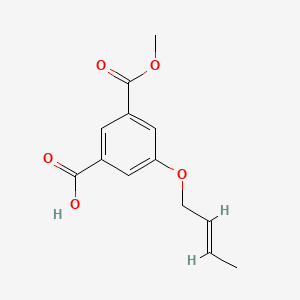

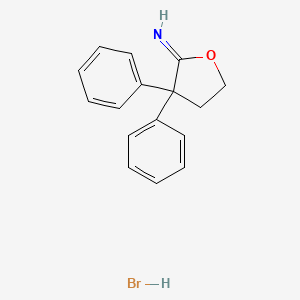
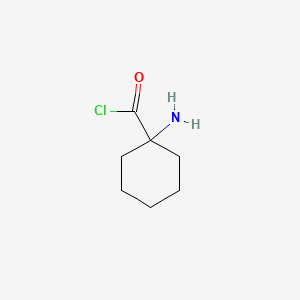

![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
